- A modular approach to catalytic synthesis using a dual-functional linker for Click and Suzuki coupling reactionsTetrahedron Letters, 2010, 51(30), 3913-3917,
Cas no 903895-56-7 (3-Fluoro-4-methylphenylboronic acid, pinacol ester)

903895-56-7 structure
Produktname:3-Fluoro-4-methylphenylboronic acid, pinacol ester
CAS-Nr.:903895-56-7
MF:C13H18BFO2
MW:236.090227603912
MDL:MFCD09972178
CID:839862
PubChem ID:46738767
3-Fluoro-4-methylphenylboronic acid, pinacol ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-FLUORO-4-METHYLPHENYLBORONIC ACID, PINACOL ESTER
- 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- B-5462
- 3-Fluoro-4-methylphenylboronic acid pinacol ester
- ST2403894
- 3-Fluoro-4-methylphenylboronic acid,pinacol ester
- 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 2-(3-Fluoro-4-methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- EN300-1425708
- AT16039
- 903895-56-7
- BS-29782
- MFCD09972178
- DTXSID10674418
- SCHEMBL2640296
- AKOS015999553
- CS-0101285
- 3-Fluoro-4-methylphenylboronic acid, pinacol ester
-
- MDL: MFCD09972178
- Inchi: 1S/C13H18BFO2/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
- InChI-Schlüssel: GFPUHDYSPMTHBB-UHFFFAOYSA-N
- Lächelt: FC1C(C)=CC=C(B2OC(C)(C)C(C)(C)O2)C=1
Berechnete Eigenschaften
- Genaue Masse: 236.13800
- Monoisotopenmasse: 236.1383881g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 1
- Komplexität: 277
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 18.5
Experimentelle Eigenschaften
- PSA: 18.46000
- LogP: 2.43330
3-Fluoro-4-methylphenylboronic acid, pinacol ester Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB273504-25 g |
3-Fluoro-4-methylphenylboronic acid, pinacol ester; 97% |
903895-56-7 | 25g |
€1130.00 | 2023-04-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171925-250mg |
2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
903895-56-7 | 97% | 250mg |
¥38.00 | 2024-04-26 | |
Chemenu | CM134618-5g |
2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
903895-56-7 | 95%+ | 5g |
$223 | 2024-07-20 | |
abcr | AB273504-1 g |
3-Fluoro-4-methylphenylboronic acid, pinacol ester; 97% |
903895-56-7 | 1g |
€144.00 | 2023-04-26 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZF017-50mg |
3-Fluoro-4-methylphenylboronic acid, pinacol ester |
903895-56-7 | 97% | 50mg |
98.0CNY | 2021-08-04 | |
Alichem | A019122073-5g |
2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
903895-56-7 | 95% | 5g |
$400.00 | 2023-08-31 | |
TRC | F596530-1g |
3-Fluoro-4-methylphenylboronic acid, pinacol ester |
903895-56-7 | 1g |
$133.00 | 2023-05-18 | ||
TRC | F596530-250mg |
3-Fluoro-4-methylphenylboronic acid, pinacol ester |
903895-56-7 | 250mg |
$69.00 | 2023-05-18 | ||
TRC | F596530-500mg |
3-Fluoro-4-methylphenylboronic acid, pinacol ester |
903895-56-7 | 500mg |
$92.00 | 2023-05-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZF017-1g |
3-Fluoro-4-methylphenylboronic acid, pinacol ester |
903895-56-7 | 97% | 1g |
546.0CNY | 2021-08-04 |
3-Fluoro-4-methylphenylboronic acid, pinacol ester Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Diethyl ether ; rt; 5 min, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) ; rt; overnight, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) ; rt; overnight, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 10 min, -78 °C; heated; 1.5 h, -78 °C
1.2 Reagents: Triisopropyl borate ; 10 min, -78 °C; 1.5 h, -78 °C
2.1 Solvents: Diethyl ether ; rt; 5 min, rt
2.2 Reagents: Sulfuric acid magnesium salt (1:1) ; rt; overnight, rt
1.2 Reagents: Triisopropyl borate ; 10 min, -78 °C; 1.5 h, -78 °C
2.1 Solvents: Diethyl ether ; rt; 5 min, rt
2.2 Reagents: Sulfuric acid magnesium salt (1:1) ; rt; overnight, rt
Referenz
- A modular approach to catalytic synthesis using a dual-functional linker for Click and Suzuki coupling reactionsTetrahedron Letters, 2010, 51(30), 3913-3917,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C
Referenz
- Regioselective electrophilic borylation of haloarenesChemical Communications (Cambridge, 2015, 51(14), 2878-2881,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Catalysts: 2071741-36-9 Solvents: Tetrahydrofuran ; 24 h, 80 °C
Referenz
- C(sp2)-H Borylation of fluorinated arenes using an air-stable cobalt precatalyst: electronically enhanced site selectivity enables synthetic opportunitiesJournal of the American Chemical Society, 2017, 139(7), 2825-2832,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h
Referenz
- Visible Light-Induced Borylation of C-O, C-N, and C-X BondsJournal of the American Chemical Society, 2020, 142(3), 1603-1613,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
2.1 Reagents: Sodium tert-butoxide Solvents: Toluene , Tetrahydrofuran ; 6 h, 80 °C
2.1 Reagents: Sodium tert-butoxide Solvents: Toluene , Tetrahydrofuran ; 6 h, 80 °C
Referenz
- Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical InvestigationJournal of the American Chemical Society, 2017, 139(2), 976-984,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Carbon tetrachloride ; 0 °C → rt; overnight, rt
2.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h
2.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h
Referenz
- Visible Light-Induced Borylation of C-O, C-N, and C-X BondsJournal of the American Chemical Society, 2020, 142(3), 1603-1613,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride , Pyridinium, 1-(dichloroboryl)-2,6-dimethyl-, (T-4)-tetrachloroaluminate(1-) (1:1… Solvents: DMSO-d6 ; 1 h, 140 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C
Referenz
- Regioselective electrophilic borylation of haloarenesChemical Communications (Cambridge, 2015, 51(14), 2878-2881,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Solvents: Toluene , Tetrahydrofuran ; 6 h, 80 °C
Referenz
- Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical InvestigationJournal of the American Chemical Society, 2017, 139(2), 976-984,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: Sodium triethylborohydride , 2094503-97-4 Solvents: Tetrahydrofuran ; 2 min, rt
1.2 Reagents: Cyclohexene ; 24 h, 100 °C
1.2 Reagents: Cyclohexene ; 24 h, 100 °C
Referenz
- Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H BondsChemistry - A European Journal, 2017, 23(24), 5663-5667,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h
Referenz
- Visible Light-Induced Borylation of C-O, C-N, and C-X BondsJournal of the American Chemical Society, 2020, 142(3), 1603-1613,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride , (T-4)-Trichloro(N,N,4-trimethylbenzenamine)boron Solvents: DMSO-d6 ; 1 h, 100 °C; 100 °C → rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C
Referenz
- Regioselective electrophilic borylation of haloarenesChemical Communications (Cambridge, 2015, 51(14), 2878-2881,
3-Fluoro-4-methylphenylboronic acid, pinacol ester Raw materials
- Dibromomethane
- 3-Fluoro-4-methylphenol
- Diethyl Phosphite
- 3-Fluoro-4-methylphenylboronic acid
- Borane, dichloro(3-fluoro-4-methylphenyl)-
- Borane, dichloro(4-fluoro-3-methylphenyl)-
- 2,3-Dimethylbutane-2,3-diol
- 2-Fluoro-4-iodotoluene
- Bis[(pinacolato)boryl]methane
- Bis(pinacolato)diborane
- 4-Bromo-2-fluorotoluene
3-Fluoro-4-methylphenylboronic acid, pinacol ester Preparation Products
3-Fluoro-4-methylphenylboronic acid, pinacol ester Verwandte Literatur
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
4. Book reviews
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:903895-56-7)3-Fluoro-4-methylphenylboronic acid, pinacol ester

Reinheit:99%
Menge:25g
Preis ($):151.0